molecular formula C13H12N2O2S B11671696 N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide

N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide

Katalognummer: B11671696
Molekulargewicht: 260.31 g/mol
InChI-Schlüssel: BBKAHROJARYAAB-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide is a compound belonging to the class of hydrazone Schiff bases. These compounds are known for their versatile applications in various fields, including pharmaceuticals, due to their unique chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol medium under reflux conditions . The reaction can be represented as follows:

2-hydroxyacetophenone+2-thiophenecarbohydrazideN’-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide\text{2-hydroxyacetophenone} + \text{2-thiophenecarbohydrazide} \rightarrow \text{N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide} 2-hydroxyacetophenone+2-thiophenecarbohydrazide→N’-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to changes in the activity of these molecules, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatile reactivity make it valuable in various scientific and industrial applications .

Eigenschaften

Molekularformel

C13H12N2O2S

Molekulargewicht

260.31 g/mol

IUPAC-Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-9(10-5-2-3-6-11(10)16)14-15-13(17)12-7-4-8-18-12/h2-8,16H,1H3,(H,15,17)/b14-9+

InChI-Schlüssel

BBKAHROJARYAAB-NTEUORMPSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=CC=C2O

Kanonische SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.